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Compound of Interest

Compound Name: SC-919

Cat. No.: B13843638 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of two prominent inositol hexakisphosphate kinase (IP6K)

inhibitors: SC-919 and TNP. This document synthesizes experimental data on their

performance, selectivity, and in vivo efficacy, offering a clear perspective for selecting the

appropriate tool for research and development.

This guide presents a detailed analysis of SC-919 and TNP, focusing on their inhibitory potency

against IP6K isoforms, their selectivity profiles, and their demonstrated effects in preclinical in

vivo models. All quantitative data is summarized in structured tables for ease of comparison,

and detailed experimental methodologies are provided for key assays.

At a Glance: Key Differences
Feature SC-919 TNP

Potency High (nanomolar range) Moderate (micromolar range)

Selectivity Highly selective for IP6K Known off-target effects

In Vivo Efficacy
Orally bioavailable, effective in

rodents and monkeys

Poor pharmacokinetic

properties and solubility

Primary Use
Potent and selective chemical

probe for IP6K

Early-generation IP6K inhibitor,

use is debated
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In Vitro Inhibitory Potency
SC-919 demonstrates significantly greater potency against all three human IP6K isoforms

compared to TNP. The half-maximal inhibitory concentrations (IC50) for SC-919 are in the low

nanomolar range, indicating a much stronger interaction with the target enzymes.[1][2] In

contrast, TNP exhibits IC50 values in the micromolar range.[3] A direct comparison from one

study highlights that the inhibitory activity of SC-919 is "much more potent" than that of TNP.[1]

[4]

Table 1: Comparison of IC50 Values for IP6K Inhibition

Inhibitor IP6K1 (human) IP6K2 (human) IP6K3 (human) Reference

SC-919 <5.2 nM <3.8 nM 0.65 nM [2]

TNP 1.0 µM 2.0 µM 14.7 µM [3]

Selectivity Profile
A critical aspect of any pharmacological inhibitor is its selectivity for the intended target. In this

regard, SC-919 shows a superior profile. A kinome selectivity screen of SC-919 at a

concentration of 1 µM revealed no significant inhibition of other kinases, underscoring its high

selectivity for IP6K.[1][5]

Conversely, TNP is known to have several off-target effects, which complicates the

interpretation of experimental results.[6] Notably, TNP has been shown to inhibit cytochrome

P450 enzymes, particularly CYP3A4, which can lead to unwanted drug-drug interactions.[7][8]

The use of TNP as a specific probe for IP6K function has been described as "debatable" due to

these off-target activities.[6]

In Vivo Efficacy and Pharmacokinetics
SC-919 has demonstrated efficacy as an orally available IP6K inhibitor in vivo.[1] Studies in

rats and monkeys have shown that oral administration of SC-919 leads to a dose-dependent

decrease in plasma phosphate levels.[2][5] This is attributed to its ability to reduce intracellular

inositol pyrophosphate (InsP7) levels, which in turn suppresses cellular phosphate export via

the XPR1 transporter.[1][2]
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TNP has also been used in in vivo studies and has shown effects in models of diet-induced

obesity.[3] However, its utility is hampered by poor pharmacokinetic properties and low

solubility, which are significant limitations for in vivo applications.[9]

Experimental Protocols
ADP-Glo Kinase Assay for IP6K Inhibition
This assay is commonly used to determine the potency of inhibitors against IP6K. The principle

of the assay is to measure the amount of ADP produced in the kinase reaction, which is directly

proportional to the kinase activity.

Materials:

Recombinant human IP6K1, IP6K2, or IP6K3

ATP

Inositol hexakisphosphate (InsP6)

ADP-Glo™ Kinase Assay kit (Promega)

Test compounds (SC-919 or TNP) dissolved in DMSO

Procedure:

The test compounds are serially diluted and co-incubated with the recombinant human IP6K

enzyme (e.g., 15 nM IP6K1, 12 nM IP6K2, or 1.5 nM IP6K3) in an assay buffer.

The kinase reaction is initiated by adding a mixture of ATP and InsP6 to final concentrations

of 15 µM and 50 µM, respectively.

The reaction is allowed to proceed for 2 hours at a controlled temperature.

Following the kinase reaction, the ADP-Glo™ reagent is added to terminate the kinase

reaction and deplete the remaining ATP.

The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which

is subsequently used in a luciferase/luciferin reaction to produce light.
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The luminescence signal is measured using a plate reader, and the data is analyzed to

determine the IC50 values of the inhibitors.[1]

Signaling Pathways and Experimental Visualization
IP6K Signaling Pathway
Inositol hexakisphosphate kinases (IP6Ks) are central to the synthesis of inositol

pyrophosphates, particularly 5-diphosphoinositol pentakisphosphate (5-IP7), from inositol

hexakisphosphate (IP6).[1][4] These signaling molecules are involved in a multitude of cellular

processes, including the regulation of phosphate homeostasis, insulin signaling, and energy

metabolism. The inhibition of IP6K by compounds like SC-919 and TNP blocks the production

of IP7, thereby modulating these downstream pathways.
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Caption: IP6K Signaling and Inhibition.

Experimental Workflow for IC50 Determination
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The determination of an inhibitor's IC50 value is a fundamental experiment in pharmacology.

The workflow involves a series of steps from compound preparation to data analysis, as

depicted in the diagram below.
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Caption: IC50 Determination Workflow.
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Conclusion
Based on the available experimental data, SC-919 emerges as a significantly more potent and

selective inhibitor of IP6K than TNP. Its favorable in vivo pharmacokinetic profile makes it a

superior tool for both in vitro and in vivo studies aimed at elucidating the physiological and

pathophysiological roles of IP6K. While TNP has been instrumental in the initial exploration of

IP6K biology, its limitations in terms of potency and selectivity warrant caution in its use and the

interpretation of resulting data. For researchers seeking a high-quality chemical probe to

investigate IP6K, SC-919 represents the current state-of-the-art.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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